N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide
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Overview
Description
N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can yield the desired indole structure . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the modulation of enzyme activity, receptor signaling, and other cellular processes.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Properties
CAS No. |
5516-40-5 |
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Molecular Formula |
C27H25N3O2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide |
InChI |
InChI=1S/C27H25N3O2/c1-17(26(31)29(2)3)30-25(19-13-7-8-14-20(19)27(30)32)23-21-15-9-10-16-22(21)28-24(23)18-11-5-4-6-12-18/h4-17,25,28H,1-3H3 |
InChI Key |
OWVKTZCMDYVZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)N1C(C2=CC=CC=C2C1=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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